Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate
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Overview
Description
Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, with its unique structure, offers a range of possibilities for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-methylamino-5-nitropyrimidine with diethyl malonate and sodium hydroxide, followed by reduction to yield the desired compound . The reaction conditions often include refluxing in solvents such as ethanol or chloroform and the use of catalysts like palladium on carbon for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce fully reduced amines .
Scientific Research Applications
Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Triazole-pyrimidine hybrids
- Pyrimidine-based drugs like imatinib and dasatinib
Uniqueness
Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of amino and methylamino groups on the pyrimidine ring enhances its potential for diverse applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-8(13)6-5(9)7(10-2)12-4-11-6/h4H,3,9H2,1-2H3,(H,10,11,12) |
InChI Key |
SJCXPLRCFSXORO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)NC)N |
Origin of Product |
United States |
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